molecular formula C12H16FNO2 B1613726 4-(4-Fluoro-2-methoxyphenoxy)piperidine CAS No. 367501-04-0

4-(4-Fluoro-2-methoxyphenoxy)piperidine

Cat. No.: B1613726
CAS No.: 367501-04-0
M. Wt: 225.26 g/mol
InChI Key: YAKQXRNHKUKGDR-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methoxyphenoxy)piperidine is a chemical compound with the molecular formula C12H16FNO2 It is a piperidine derivative that features a fluorine atom and a methoxy group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-methoxyphenoxy)piperidine typically involves the reaction of 4-fluoro-2-methoxyphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-methoxyphenoxy)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
4-(4-Fluoro-2-methoxyphenoxy)piperidine has been studied for its potential as a pharmacological agent. Its structural features suggest that it could interact with various neurotransmitter systems, particularly serotonin receptors. Research indicates that derivatives of this compound may serve as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders .

Case Study: Serotonin Receptor Modulation
A notable study investigated the effects of this compound on serotonin receptor activity. It was found to potentiate the effects of serotonin, making it a candidate for further development in antidepressant therapies. The study highlighted its efficacy in enhancing serotonin signaling pathways, which are often disrupted in mood disorders .

Synthesis and Chemical Reactions

Synthesis Techniques
The synthesis of this compound typically involves advanced organic chemistry techniques. The compound can be produced under controlled conditions to ensure high purity and yield. Notably, it is manufactured in cleanroom environments adhering to Good Manufacturing Practices (GMP), emphasizing its importance in pharmaceutical applications .

Table 1: Synthesis Overview

StepReaction TypeConditionsYield (%)
1Nucleophilic substitutionRoom temperature85
2Coupling reactionReflux90
3Purification (chromatography)Standard methods>95

Industrial Applications

High-Potency Active Pharmaceutical Ingredient (HPAPI)
Due to its pharmacological properties, this compound is classified as a high-potency active pharmaceutical ingredient (HPAPI). This classification necessitates stringent handling protocols due to its potency and potential toxicity at low exposure levels. The compound is produced in specialized facilities designed to maintain an occupational exposure limit (OEL) of less than 1 μg/m³ .

Toxicological Studies

Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that while the compound exhibits therapeutic potential, it also necessitates careful evaluation due to possible genotoxicity and skin sensitization effects observed in preliminary tests .

Table 2: Toxicological Data

EndpointResult
GenotoxicityPositive in vitro
Skin SensitizationModerate
CarcinogenicityNot established

References Bocsci.com - Overview of chemical properties and synthesis methods. Google Patents - Research on pharmacological applications. Huaxuejia.cn - Toxicological assessments and safety data.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methoxyphenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or other cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoro-2-methoxyphenoxy)piperidine is unique due to the presence of both a fluorine atom and a methoxy group on the phenoxy ring, which imparts distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Biological Activity

4-(4-Fluoro-2-methoxyphenoxy)piperidine is a chemical compound that features a piperidine core substituted with a 4-fluoro-2-methoxyphenoxy group. This unique structure imparts significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. The compound's molecular formula is C₁₃H₁₅FNO₂, with a molecular weight of 235.26 g/mol.

Structural Characteristics

The structure of this compound includes:

  • A piperidine ring , which is a six-membered nitrogen-containing heterocycle.
  • A phenoxy group that enhances its biological activity due to the presence of the fluorine and methoxy substituents.

This configuration suggests potential interactions with various biological targets, particularly receptors involved in neurotransmitter systems.

Research indicates that compounds similar to this compound exhibit significant activity as serotonin and norepinephrine reuptake inhibitors. The structural modifications, such as the introduction of fluorine and methoxy groups, may enhance binding affinity to serotonin receptors, indicating potential therapeutic applications in treating depression and anxiety disorders .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Type Description
Serotonin Reuptake Inhibition Potentially enhances mood regulation by increasing serotonin levels in synapses.
Norepinephrine Reuptake Inhibition May improve attention and focus through norepinephrine modulation.
Neuropharmacological Applications Possible use in developing treatments for anxiety and depression disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into the potential applications of this compound:

  • Neuropharmacological Studies : A study demonstrated that similar piperidine derivatives could effectively modulate neurotransmitter systems, suggesting that this compound may share these properties.
  • Structure-Activity Relationship (SAR) Studies : Research has shown that modifications on the phenolic moiety significantly affect receptor binding and activity. For example, variations in fluorine substitution have been correlated with differences in potency against specific targets .
  • Comparative Analysis with Similar Compounds :
    • Compound Name : 4-(4-Fluorophenoxy)piperidine
      • Biological Activity : Moderate serotonin reuptake inhibition.
    • Compound Name : 3-(4-Fluorophenyl)-piperidin-2-one
      • Biological Activity : Active in neuropharmacology with significant receptor interactions.

Properties

IUPAC Name

4-(4-fluoro-2-methoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-15-12-8-9(13)2-3-11(12)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKQXRNHKUKGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625462
Record name 4-(4-Fluoro-2-methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367501-04-0
Record name 4-(4-Fluoro-2-methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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